![molecular formula C32H43ClN2O9 B1239250 Ansamitocin P-3 CAS No. 66584-72-3](/img/structure/B1239250.png)
Ansamitocin P-3
Overview
Description
Ansamitocin P-3 (AP-3) is a microtubule depolymerizing agent that can be isolated from culture broths of certain Gram-positive bacteria . It has an empirical formula of C32H43ClN2O9, a CAS Number of 66584-72-3, and a molecular weight of 635.14 . It is known to have antineoplastic and antimitotic activity .
Synthesis Analysis
A novel approach involving exogenous oxygen vectors was developed for improving the production of biosynthetic Ansamitocin P-3 (AP-3). Four types of oxygen vectors including soybean oil, n-dodecane, n-hexadecane, and Tween-80 were applied to explore the effect of exogenous oxygen vectors on AP-3 yield .
Molecular Structure Analysis
The molecular structure of Ansamitocin P-3 is characterized by a complex macrocyclic lactam ring. The exact mass of Ansamitocin P-3 is 634.27 .
Chemical Reactions Analysis
Ansamitocin P-3 binds to tubulin (K d = 1.3 μM), depolymerizes microtubules in both interphase and mitosis, and perturbs chromosome segregation .
Physical And Chemical Properties Analysis
Ansamitocin P-3 is a powder with a quality level of 200 and an assay of ≥90% (HPLC). It should be stored at a temperature between 2-8°C .
Scientific Research Applications
Anticancer Agent
AP-3 is a promising anticancer agent . It exhibits potent antitumor activity and has been used against various cancer cell lines .
Treatment of Breast Cancer
AP-3 has been used as the ‘warhead’ molecule of the currently commercialized antibody-conjugated drug trastuzumab emtansine (T-DM1) for the treatment of breast cancer . In addition, a study has shown that AP-3 loaded liposomes can be used for the treatment of breast cancer .
Treatment of Solid Tumors
Derivatives of AP-3 are commonly used as the active component in antibody-conjugated drugs for the treatment of various solid tumors .
Drug Delivery Systems (DDS)
The preparation of liposomal formulations for the delivery of low solubility drugs like AP-3 using the microfluidic platform has attracted increasing attention in the pharmaceutical industry . These liposomes can significantly reduce the toxicity of AP-3 to normal tissues .
Photodynamic Therapy (PDT)
AP-3 can be used in photodynamic therapy, a non-invasive and efficient strategy for the treatment of cancers . The heat generated from the photosensitizer indocyanine green (ICG) not only results in cancer cell toxicity but also facilitates the release of AP-3 in tumor cells .
Microbial Bioactive Natural Products
The biosynthesis of AP-3 incurs stress on the producing strain Actinosynnema pretiosum at multiple targets . This finding demonstrates that identification and engineering of cryptic targets of bioactive natural products can lead to an in-depth understanding of microbial physiology and improved product titers .
Safety And Hazards
Future Directions
Research is ongoing to improve the production of Ansamitocin P-3. For instance, overexpression of the APASM_5716 gene coding for FtsZ in Actinosynnema pretiosum resulted in AP-3 resistance and overproduction . Another study showed that under cultivation conditions with 5–15 g l −1 glycerol concentration, the amount of AP-3 produced was obviously increased .
properties
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/b11-9+,18-10+/t19-,23+,24-,25+,28+,31+,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQNCARIZFLNLF-JBHFWYGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)C(C)C)C)\C)OC)(NC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ansamitocin P-3 | |
CAS RN |
66584-72-3 | |
Record name | Ansamitocin P 3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66584-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maytansinol isobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066584723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Maytansine, 2â??-de(acetylmethylamino)-2â??-methyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANSAMITOMICIN P-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SUK7876BG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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